molecular formula C17H22O2 B12533823 5-(2-Oxo-2-phenylethylidene)nonanal CAS No. 740816-32-4

5-(2-Oxo-2-phenylethylidene)nonanal

Cat. No.: B12533823
CAS No.: 740816-32-4
M. Wt: 258.35 g/mol
InChI Key: VXXMHBSCSLXEKI-UHFFFAOYSA-N
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Description

5-(2-Oxo-2-phenylethylidene)nonanal is an organic compound with the molecular formula C17H22O2 It is a derivative of nonanal, characterized by the presence of a phenylethylidene group attached to the fifth carbon of the nonanal chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Oxo-2-phenylethylidene)nonanal typically involves the condensation of nonanal with phenylglyoxal. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The industrial process would also incorporate purification steps such as distillation or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2-Oxo-2-phenylethylidene)nonanal can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The phenylethylidene group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

5-(2-Oxo-2-phenylethylidene)nonanal has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be employed in studies related to enzyme interactions and metabolic pathways.

    Medicine: Research into potential therapeutic applications, such as drug development and pharmacokinetics, often involves this compound.

    Industry: It may be utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(2-Oxo-2-phenylethylidene)nonanal involves its interaction with specific molecular targets. The phenylethylidene group can engage in various chemical interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include enzyme-mediated transformations and receptor binding, depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

    Nonanal: A simpler aldehyde without the phenylethylidene group.

    Benzaldehyde: Contains a phenyl group but lacks the extended nonanal chain.

    Phenylacetaldehyde: Similar structure but with a shorter carbon chain.

Uniqueness

5-(2-Oxo-2-phenylethylidene)nonanal is unique due to its combination of a long nonanal chain with a phenylethylidene group. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not fulfill.

Properties

CAS No.

740816-32-4

Molecular Formula

C17H22O2

Molecular Weight

258.35 g/mol

IUPAC Name

5-phenacylidenenonanal

InChI

InChI=1S/C17H22O2/c1-2-3-9-15(10-7-8-13-18)14-17(19)16-11-5-4-6-12-16/h4-6,11-14H,2-3,7-10H2,1H3

InChI Key

VXXMHBSCSLXEKI-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=CC(=O)C1=CC=CC=C1)CCCC=O

Origin of Product

United States

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